methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate
Description
Methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate is a fluorinated pyrazole derivative featuring a 2,2-difluoroethyl group at the N1 position, a methyl ester at C3, and an iodine atom at C4. This compound is notable for its unique substitution pattern, which combines electronegative fluorine atoms, a bulky iodine substituent, and an ester functional group.
Properties
IUPAC Name |
methyl 1-(2,2-difluoroethyl)-4-iodopyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2IN2O2/c1-14-7(13)6-4(10)2-12(11-6)3-5(8)9/h2,5H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWXKAOIRLDHEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1I)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach is the difluoromethylation of a pyrazole derivative, followed by iodination and esterification reactions. The difluoromethylation can be achieved using difluorocarbene reagents, while iodination is often carried out using iodine or iodine monochloride. The final esterification step involves the reaction of the carboxylic acid intermediate with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: The difluoroethyl group can participate in coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, oxidized derivatives, and reduced forms of the original compound. These products can further undergo additional transformations to yield a variety of functionalized pyrazole derivatives .
Scientific Research Applications
Methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drug candidates targeting various diseases.
Mechanism of Action
The mechanism of action of methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The difluoroethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological membranes and enzymes. The iodine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared with structurally related pyrazole derivatives to highlight substituent effects on reactivity, stability, and applications. Key analogs include:
Table 1: Structural and Functional Comparison
Key Observations:
- Iodine vs. Nitro/Chlorine : The iodine atom in the target compound serves as a superior leaving group compared to nitro or chlorine, enabling participation in Ullmann or Suzuki-Miyaura couplings . In contrast, the nitro group in C₆H₅F₂N₃O₄ is electron-withdrawing and amenable to reduction for amine synthesis .
- Fluorinated Substituents: The 2,2-difluoroethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated alkyl chains. This contrasts with the dichlorobenzyl group in C₁₃H₁₀Cl₂F₂N₂O₂, which introduces steric bulk and halogen-dependent bioactivity .
- Ester vs. Carboxylic Acid : The methyl ester in the target compound improves cell membrane permeability relative to the carboxylic acid in C₆H₅F₂N₃O₄, making it more suitable for prodrug designs .
Reactivity and Stability:
- Iodine Reactivity : The C4 iodine in the target compound allows for regioselective functionalization, whereas analogs lacking halogens (e.g., C₆H₅F₂N₃O₄) require pre-functionalization for further modifications .
- Fluorine Effects: The difluoroethyl group in the target compound increases oxidative stability compared to non-fluorinated analogs, as seen in C₁₃H₁₀Cl₂F₂N₂O₂, where fluorine atoms mitigate metabolic degradation .
Biological Activity
Methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate is a compound that has attracted attention in medicinal chemistry and biological research due to its unique structure and potential pharmacological applications. This article provides an in-depth examination of its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1354706-67-4 |
| Molecular Formula | C6H6F2IN3O2 |
| Molecular Weight | 303.01 g/mol |
| IUPAC Name | This compound |
| SMILES | CCOC(=O)C1=C(NN=C1I)CC(F)(F)F |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : The pyrazole ring is formed by the reaction of hydrazine with a suitable carbonyl compound.
- Iodination : Introduction of the iodine atom can be achieved using iodine or iodine-containing reagents.
- Difluoroethylation : The difluoroethyl group is introduced through a nucleophilic substitution reaction.
- Carboxylation : The carboxylate group is added via an esterification reaction with methyl esters or carboxylic acids.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in disease models.
- Receptor Modulation : It can interact with specific receptors, altering their signaling pathways and influencing cellular responses.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Anticancer Effects
In a study published in Molecular Cancer Therapeutics, this compound was tested against human breast cancer cells (MCF7). The results indicated:
- A significant reduction in cell viability at concentrations above 10 µM.
- Induction of apoptosis as evidenced by increased caspase activity.
This suggests that the compound could serve as a lead for developing new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.
Summary of Key Studies
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Tardif et al., 2011 | Antitumor Activity | Inhibits cell proliferation in MCF7 cells |
| MDPI Review, 2023 | Synthesis of Pyrazoles | Highlights the versatility and bioactivity |
| BenchChem Report | Chemical Properties | Comprehensive chemical characterization |
Q & A
Basic: What are the standard synthetic routes for methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step protocols:
- Cyclization : Formation of the pyrazole core via condensation of hydrazines with β-ketoesters under acidic or basic conditions .
- Difluoroethylation : Substitution at the pyrazole nitrogen using 2,2-difluoroethyl halides (e.g., bromide or iodide) in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Iodination : Electrophilic iodination at the 4-position using N-iodosuccinimide (NIS) in acetic acid or DCM, often catalyzed by Lewis acids like FeCl₃ .
Optimization : Reaction yields are improved by controlling stoichiometry (excess iodinating agent) and temperature (0–25°C for iodination). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
A combination of analytical techniques is employed:
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., difluoroethyl CH₂CF₂ at δ ~4.5 ppm; iodinated C–I coupling in C) .
- X-Ray Crystallography : Single-crystal analysis using SHELX (for refinement) and Mercury CSD (for visualization) resolves stereochemical ambiguities and packing interactions .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₇H₈F₂IN₂O₂: 344.96) .
Advanced: How do structural analogs of this compound inform structure-activity relationship (SAR) studies?
Answer:
Key analogs and their effects include:
Advanced: What challenges arise in crystallographic analysis of halogenated pyrazoles, and how are they addressed?
Answer:
Challenges :
- Disorder in Halogen Positions : Iodine’s large electron cloud causes diffraction artifacts.
- Twinned Crystals : Common in polar solvents (e.g., DMSO).
Solutions : - Use SHELXL for robust refinement of disordered moieties .
- Employ Mercury CSD’s packing similarity tool to compare with known halogenated pyrazole structures .
- Collect high-resolution data (<1.0 Å) using synchrotron sources to resolve ambiguities .
Advanced: How can contradictory biological activity data for this compound be resolved?
Answer:
Discrepancies in enzyme inhibition or cytotoxicity data often stem from:
- Purity Variations : HPLC analysis (C18 column, acetonitrile/water gradient) ensures >95% purity, as impurities (e.g., deiodinated byproducts) may confound assays .
- Assay Conditions : Standardize buffer pH (7.4 vs. 6.5) and incubation times to minimize false negatives .
- Structural Confirmation : Re-analyze bioactive batches via F NMR to rule out decomposition .
Advanced: What methodologies are recommended for studying the metabolic stability of this compound?
Answer:
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH, monitoring parent compound depletion via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess drug-drug interaction risks .
- Stability Profiling : Store solutions in anhydrous DMSO at -80°C to prevent ester hydrolysis .
Advanced: How do computational methods aid in predicting the reactivity of the iodinated pyrazole core?
Answer:
- DFT Calculations : Predict electrophilic substitution sites (e.g., iodination at C4 vs. C5) using Gaussian or ORCA software .
- Molecular Dynamics (MD) : Simulate solvation effects on iodine’s leaving group potential in cross-coupling reactions .
- Docking Studies : Model interactions with iodine-binding proteins (e.g., thyroid receptors) using AutoDock Vina .
Basic: What purification strategies are effective for removing halogenated byproducts?
Answer:
- Flash Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate mono-/di-iodinated species .
- Recrystallization : Ethanol/water mixtures (4:1 v/v) yield high-purity crystals, exploiting differential solubility of halogenated impurities .
- HPLC : Reverse-phase C18 columns with methanol/water (70:30) resolve closely related analogs .
Advanced: How can researchers validate the compound’s stability under physiological conditions?
Answer:
- pH Stability Testing : Incubate in buffers (pH 2–9) at 37°C for 24h, monitoring degradation via UV-Vis (λ = 270 nm for pyrazole absorbance) .
- Plasma Stability Assays : Quantify intact compound in human plasma using LC-MS, correcting for esterase activity with protease inhibitors .
- Light Sensitivity : Store in amber vials; assess photodegradation under UV/Vis light (300–500 nm) .
Advanced: What strategies are employed to enhance the compound’s bioavailability for in vivo studies?
Answer:
- Prodrug Design : Replace methyl ester with pivaloyloxymethyl (POM) groups to improve intestinal absorption .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to prolong circulation time .
- Co-Solvent Systems : Use Captisol® (sulfobutyl ether β-cyclodextrin) to enhance aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
